An In-Depth Technical Guide to 3-Hydroxy-2-(trifluoromethyl)benzoic acid (CAS 4563-94-4)
An In-Depth Technical Guide to 3-Hydroxy-2-(trifluoromethyl)benzoic acid (CAS 4563-94-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Hydroxy-2-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. We will delve into its physicochemical properties, spectroscopic profile, synthetic strategies, and applications, with a focus on the scientific principles that underscore its utility.
Introduction: The Strategic Importance of Fluorination in Molecular Design
3-Hydroxy-2-(trifluoromethyl)benzoic acid (CAS 4563-94-4) is a specialized organic building block that combines three key functional groups on a benzene scaffold: a carboxylic acid, a hydroxyl group, and a trifluoromethyl (CF₃) group. The strategic placement of the CF₃ group, in particular, makes this molecule a valuable asset in the design of novel therapeutic agents and advanced materials.
The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to modulate a molecule's biological and physicochemical properties.[1] This is due to the unique characteristics of the C-F bond—one of the strongest in organic chemistry—and the high electronegativity of fluorine.[2] The CF₃ group can enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and alter the acidity of nearby functional groups, thereby improving a drug candidate's pharmacokinetic profile and binding affinity to biological targets.[2] This guide will explore the specific attributes of the title compound in this context.
Section 1: Core Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. While specific experimental data for 3-Hydroxy-2-(trifluoromethyl)benzoic acid is not widely published, we can infer key characteristics based on its structure and data from closely related analogues.
Table 1: Chemical Identity and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 4563-94-4 | N/A |
| Molecular Formula | C₈H₅F₃O₃ | N/A |
| Molecular Weight | 206.12 g/mol | N/A |
| IUPAC Name | 3-hydroxy-2-(trifluoromethyl)benzoic acid | N/A |
| Predicted Solubility | Limited solubility in water; soluble in organic solvents such as methanol, ethanol, and DMSO. | Inferred |
| Predicted pKa | The electron-withdrawing CF₃ group is expected to increase the acidity of both the carboxylic acid and the phenolic hydroxyl group compared to their non-fluorinated counterparts. | Inferred |
Section 2: Spectroscopic Profile (Anticipated)
Spectroscopic analysis is essential for structure verification and purity assessment. Below are the expected spectral characteristics for 3-Hydroxy-2-(trifluoromethyl)benzoic acid, based on fundamental principles of spectroscopy and analysis of its constituent functional groups.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, which will exhibit complex splitting patterns (doublet of doublets, triplets) due to their coupling with each other. The chemical shifts will be downfield (typically 6.8-8.0 ppm) due to the aromatic ring current and the influence of the electron-withdrawing substituents. Two additional broad singlets are anticipated: one at a very downfield position (>10 ppm) for the carboxylic acid proton and another for the phenolic hydroxyl proton, the position of which can vary depending on the solvent and concentration.
13C NMR Spectroscopy
The carbon NMR will be characterized by eight distinct signals. Key signals include the carboxylic carbon (~165-170 ppm) and the carbon attached to the trifluoromethyl group, which will appear as a quartet due to C-F coupling. The aromatic carbons will resonate in the typical range of 110-140 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the functional groups present. Key expected absorption bands include:
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~3300-2500 cm⁻¹ (broad): A very broad band characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid.
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~3400 cm⁻¹ (sharp/broad): O-H stretching from the phenolic hydroxyl group.
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~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid carbonyl group.
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~1300-1100 cm⁻¹ (strong): Intense bands corresponding to the symmetric and asymmetric C-F stretching of the trifluoromethyl group.
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~1600, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 206. Key fragmentation patterns would likely involve the loss of H₂O (m/z 188), COOH (m/z 161), and potentially the CF₃ group, leading to characteristic daughter ions that can be used to confirm the structure.
Section 3: Synthesis and Reactivity
Plausible Synthetic Pathway
While specific, scaled-up syntheses for this exact isomer are proprietary or not widely published, a logical retrosynthetic approach can be proposed. A common strategy for constructing such substituted benzoic acids involves the ortho-functionalization of a protected phenol.
Conceptual Rationale: The synthesis begins with a commercially available starting material, 3-hydroxybenzoic acid. The hydroxyl and carboxylic acid groups are first protected to prevent them from interfering with subsequent organometallic reactions. Directed ortho-metalation is a powerful technique where a deprotonating agent (like n-butyllithium) is directed to the position adjacent to a directing group (in this case, the protected hydroxyl group). This creates a nucleophilic aryl-lithium species, which can then react with an electrophilic source of the trifluoromethyl group. Final deprotection yields the target compound.
Caption: A plausible synthetic route to the target compound.
Chemical Reactivity
The molecule's reactivity is governed by its three functional groups:
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Carboxylic Acid: Undergoes standard reactions such as esterification (with alcohols under acidic conditions) and amidation (via an activated intermediate like an acyl chloride).
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Phenolic Hydroxyl: Can be alkylated or acylated to form ethers and esters, respectively. Its acidity is enhanced by the adjacent CF₃ group.
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Aromatic Ring: The ring is deactivated towards further electrophilic aromatic substitution due to the presence of two electron-withdrawing groups (COOH and CF₃).
Section 4: Applications in Research and Drug Development
The primary value of 3-Hydroxy-2-(trifluoromethyl)benzoic acid lies in its role as a versatile scaffold for building more complex molecules with desirable pharmacological properties.
The Trifluoromethyl Group as a Bioisostere
In drug design, the CF₃ group is often used as a bioisostere for other chemical groups. Its steric profile is similar to a chlorine atom, while its electronic properties are profoundly different. This allows researchers to fine-tune a molecule's interaction with a protein binding pocket, potentially increasing selectivity and potency.[2] The metabolic stability conferred by the C-F bonds can also reduce the rate at which a drug is broken down by liver enzymes, prolonging its duration of action.[2]
A Scaffold for Library Synthesis
This compound is an ideal starting point for creating libraries of related molecules for high-throughput screening. The carboxylic acid and hydroxyl groups serve as convenient handles for derivatization, allowing for the rapid synthesis of a diverse set of esters, amides, and ethers.
Caption: Use as a scaffold for creating diverse chemical libraries.
Potential Therapeutic Targets
Aromatic acids containing the trifluoromethyl group are intermediates in the synthesis of a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors for oncology, and agents targeting the central nervous system.[2] For example, related 2-(trifluoromethyl)benzoic acids are used in the synthesis of wide-spectrum fungicides.[3] This suggests that derivatives of the title compound could be explored for applications in oncology, inflammation, and agrochemical development.
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, and particularly with fluorinated compounds, proper safety protocols are paramount. The following information is based on data for structurally similar fluorinated benzoic acids and should be considered best practice.
Table 2: GHS Hazard Information (Anticipated)
| Pictogram | Signal Word | Hazard Statement |
|---|
|
| Warning | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |Experimental Protocol: Safe Handling
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Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
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Respiratory Protection: If dust formation is unavoidable, use a NIOSH-approved particulate respirator (e.g., N95).
-
-
Handling Practices: Avoid formation of dust and aerosols. In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes.
Storage Protocol
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Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.
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Incompatibilities: Keep away from strong oxidizing agents and strong bases.
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Container: Use the original manufacturer's container or a chemically resistant equivalent.
Conclusion
3-Hydroxy-2-(trifluoromethyl)benzoic acid is a highly functionalized building block with significant potential for the development of new chemical entities in the pharmaceutical and agrochemical sectors. Its value is derived from the strategic combination of reactive handles (carboxylic acid and hydroxyl group) and the presence of the trifluoromethyl group, a key modulator of physicochemical and biological properties. While detailed experimental data for this specific isomer is sparse, a solid understanding of its anticipated properties, reactivity, and applications can be established through the principles of organic chemistry. This guide serves as a foundational resource for researchers looking to leverage this compound in their synthetic and drug discovery programs.
References
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Liu, X., Liu, L., Huang, T., Zhang, J., Tang, Z., Li, C., & Chen, T. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934. Available at: [Link]
-
Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Available at: [Link]
- Google Patents. (n.d.). CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.
-
Scilit. (2025, July 17). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- Google Patents. (n.d.). US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
